molecular formula C12H16Cl3NS B1457777 3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride CAS No. 1864062-66-7

3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride

Cat. No. B1457777
M. Wt: 312.7 g/mol
InChI Key: NMDJDHQISJXMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride” is an organic compound with the molecular formula C12H16Cl3NS. It has a molecular weight of 312.69 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a sulfanyl group linked to a 2,6-dichlorophenyl group .

Scientific Research Applications

Alzheimer’s Disease Research

A study by Rehman et al. (2018) investigated the synthesis of new N-substituted derivatives of a compound structurally related to 3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride. These compounds were evaluated as potential drug candidates for Alzheimer’s disease, showing promise in enzyme inhibition activity against acetyl cholinesterase.

Corrosion Inhibition

A 1991 study by Sankarapapavinasam et al. explored the use of piperidine derivatives, including those structurally similar to 3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride, as corrosion inhibitors for copper in sulfuric acid. These compounds demonstrated varying efficiencies in retarding corrosion processes.

Synthesis of Functionalized Compounds

In 2019, Egorov et al. synthesized a range of secondary and primary amines, including piperidine, under mild conditions. The study's findings contribute to the broader understanding of chemical reactions involving compounds similar to 3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride.

Antimicrobial Research

Patel et al. (2012) investigated the synthesis and antimicrobial activity of compounds based on piperidines. These compounds were evaluated against various bacterial and fungal strains, indicating potential as novel antimicrobial agents.

Piperidine Derivatives in Neuroleptic Agents

A study focused on the metabolism of a dopamine D(4)-selective antagonist, which involves a compound structurally related to 3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride, was conducted by Zhang et al. (2000). The study provides insights into the metabolic pathways and potential applications in treating schizophrenia.

properties

IUPAC Name

3-[(2,6-dichlorophenyl)sulfanylmethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NS.ClH/c13-10-4-1-5-11(14)12(10)16-8-9-3-2-6-15-7-9;/h1,4-5,9,15H,2-3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDJDHQISJXMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CSC2=C(C=CC=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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